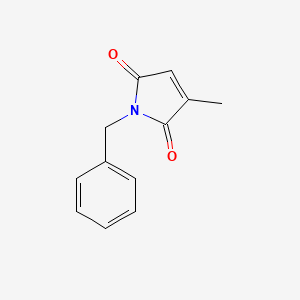
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-benzylmaleimide, is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, featuring a benzyl group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. This compound is a white or off-white crystalline solid that is stable under normal conditions but decomposes at high temperatures. It is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .
作用机制
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to a variety of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents, which may impact their bioavailability .
Result of Action
It is known that similar compounds have a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that similar compounds are highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .
准备方法
Synthetic Routes and Reaction Conditions
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through the reaction of styrene with maleic anhydride under alkaline conditions. The reaction mixture is heated to facilitate the formation of N-benzylmaleimide . Another method involves the initial formation of an amide acid, followed by imidization. The use of catalysts in the imidization step helps to avoid side reactions and improve yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
化学反应分析
Types of Reactions
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties
相似化合物的比较
Similar Compounds
Maleimide: The parent compound of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.
N-phenylmaleimide: A similar compound with a phenyl group instead of a benzyl group.
N-methylmaleimide: A compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
1-benzyl-3-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFJKQRPZRORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465765 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73383-82-1 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
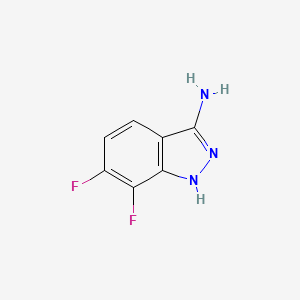
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
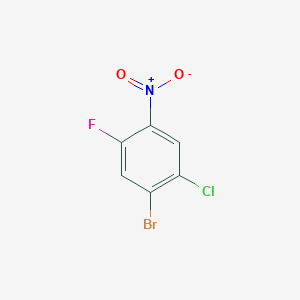
![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)
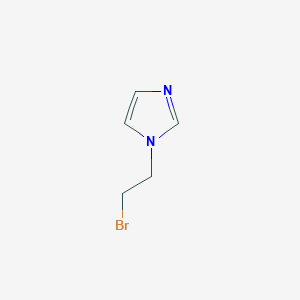
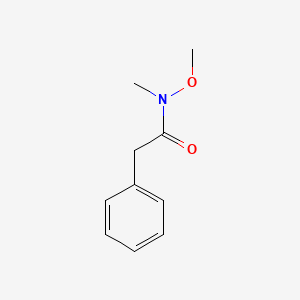
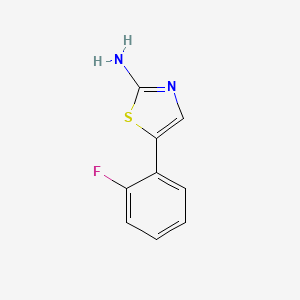
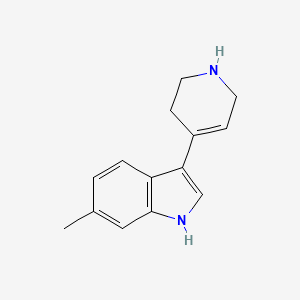
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)
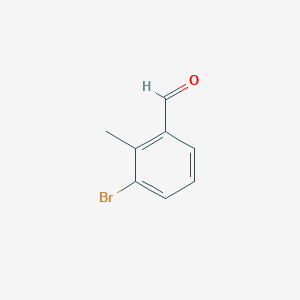
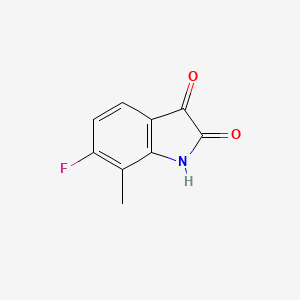
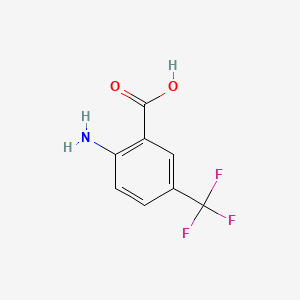

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)
